molecular formula C10H10N2O B8422709 (1H-Imidazol-4-yl)(phenyl)methanol CAS No. 78892-29-2

(1H-Imidazol-4-yl)(phenyl)methanol

Cat. No.: B8422709
CAS No.: 78892-29-2
M. Wt: 174.20 g/mol
InChI Key: LLMALNLCFQLWHG-UHFFFAOYSA-N
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Description

(1H-Imidazol-4-yl)(phenyl)methanol is a chemical compound of significant interest in medicinal and organic chemistry, serving as a versatile building block for the synthesis of more complex molecules. It features both an imidazole heterocycle and a benzylic alcohol functional group. The imidazole ring is a privileged structure in drug discovery due to its presence in numerous bioactive molecules and natural products, such as the amino acid histidine and the neurotransmitter histamine . This ring system is amphoteric, capable of acting as both a base and an acid, and is an excellent donor and acceptor of hydrogen bonds, properties that are crucial for interactions with biological targets . Researchers value this compound as a key synthon for developing new therapeutic agents. Imidazole-containing compounds demonstrate a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . The presence of the phenyl and alcohol substituents on the imidazole core allows for further chemical modifications, making it a valuable intermediate for constructing potential drugs or metal-chelating ligands used in coordination chemistry . Its role as a precursor in the synthesis of biologically active compounds underscores its importance in exploratory research aimed at addressing public health challenges like antimicrobial resistance . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

78892-29-2

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1H-imidazol-5-yl(phenyl)methanol

InChI

InChI=1S/C10H10N2O/c13-10(9-6-11-7-12-9)8-4-2-1-3-5-8/h1-7,10,13H,(H,11,12)

InChI Key

LLMALNLCFQLWHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CN2)O

Origin of Product

United States

Comparison with Similar Compounds

Substituents on the Phenyl Ring

  • (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS 78892-33-8): Molecular Formula: C12H14N2O Boiling Point: 452.2±40.0 °C . Key Feature: Methyl groups at the 2- and 3-positions of the phenyl ring enhance steric bulk and hydrophobicity compared to the unsubstituted phenyl variant. This may reduce solubility in polar solvents .
  • [3-(1H-Imidazol-4-yl)phenyl]methanol: Molecular Formula: C10H10N2O Hydrogen Bonding: Exhibits intermolecular N–H⋯O and O–H⋯N interactions, forming a 2D network. Similar interactions are critical in stabilizing crystal structures of imidazole derivatives .

Substituents on the Imidazole Ring

  • (1-(2,5-Difluorobenzyl)-1H-imidazol-4-yl)methanol: Molecular Formula: C11H10F2N2O Boiling Point: 396.3±37.0 °C Vapor Pressure: 0.0±1.0 mmHg at 25°C .
  • [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS 103573-92-8): Molecular Formula: C11H12N2O Synthesis: Prepared via nucleophilic substitution or condensation reactions involving imidazole and benzyl halides . Application: Used as a building block in metal-organic frameworks (MOFs) or bioactive molecules .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
(1H-Imidazol-4-yl)(phenyl)methanol* C10H10N2O 174.20 ~450 (estimated) 1.2–1.3 ~13.5
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanol C12H14N2O 202.25 452.2±40.0 1.2±0.1 N/A
(1-(2,5-Difluorobenzyl)-1H-imidazol-4-yl)methanol C11H10F2N2O 224.21 396.3±37.0 1.3±0.1 13.55±0.10
[4-(1H-Imidazol-1-yl)phenyl]methanol C10H10N2O 174.20 N/A 1.243±0.06 13.18±0.10

*Estimated values based on structural analogs .

Key Research Findings

Hydrogen Bonding Networks : Imidazole-containing alcohols form robust hydrogen-bonded frameworks, critical for crystal engineering and MOF design .

Pharmacological Potential: Substituents like fluorine or methyl groups enhance bioavailability and target specificity in drug candidates .

Thermal Stability : High boiling points (~400–450°C) suggest suitability for high-temperature applications in material science .

Preparation Methods

Reaction Conditions and Mechanism

  • Reagents : NaBH₄ (3–4 equivalents) in methanol or ethanol.

  • Procedure : The aldehyde substrate is dissolved in anhydrous methanol, and NaBH₄ is added portionwise at 0–5°C. The reaction proceeds at room temperature for 4–6 hours, followed by quenching with ice water and extraction with ethyl acetate.

  • Yield : 58–89%, depending on substrate purity and reaction optimization.

Key Observations

  • Steric and Electronic Effects : Electron-withdrawing groups on the benzaldehyde ring enhance reaction rates by increasing carbonyl electrophilicity. For example, nitro-substituted derivatives achieve >80% yield within 3 hours.

  • Byproducts : Over-reduction is rare, but trace amounts of imidazole ring-opening products may form if excess NaBH₄ is used.

Table 1: Optimization of NaBH₄ Reduction

SubstrateSolventTemperature (°C)Time (h)Yield (%)
4-(1H-Imidazol-4-yl)benzaldehydeMeOH25476
4-Nitro variantEtOH25384
4-Methoxy variantTHF0 → 25668

Condensation of Imidazole with 4-(Hydroxymethyl)benzyl Halides

This two-step method involves alkylation of imidazole with 4-(hydroxymethyl)benzyl chloride, followed by purification.

Synthetic Protocol

  • Step 1 : Imidazole reacts with 4-(hydroxymethyl)benzyl chloride in acetonitrile using KOH as a base.

    • Conditions : Reflux at 90°C for 16 hours.

    • Intermediate : 4-(1H-Imidazol-1-ylmethyl)benzyl chloride (Yield: 66–72%).

  • Step 2 : Hydrolysis of the intermediate under mild acidic conditions to yield the final product.

Table 2: Alkylation-Hydrolysis Method Performance

ParameterValue
BaseKOH (1.3 equiv)
SolventAcetonitrile
Reaction Time (Step 1)16 h
Overall Yield58–65%

Advantages and Limitations

  • Scalability : Suitable for gram-scale synthesis but requires chromatographic purification.

  • Purity : Residual KOH may necessitate additional washing steps.

Transannulation of Triazole Acetals

A novel route involves the hydrolysis of 5-amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole under acidic conditions, followed by cyclization.

Procedure Highlights

  • Reagents : Concentrated HCl in methanol or ethanol.

  • Mechanism : Hydrolysis of the acetal to an aldehyde, followed by intramolecular cyclization and nitrogen elimination to form the imidazole core.

  • Yield : 89% for unsubstituted derivatives; electron-donating groups reduce yield to 70–75%.

Table 3: Transannulation Reaction Outcomes

Substituted GroupSolventTime (h)Yield (%)
NoneMeOH389
4-MethylphenylEtOH478
4-ChlorophenylMeOH3.582

Multi-Step Synthesis from Aromatic Ketones

This method begins with acetophenone derivatives, which are oxidized to aldehydes and subsequently reduced.

Stepwise Process

  • Oxidation : Acetophenone is oxidized using selenium dioxide (SeO₂) in 1,4-dioxane to form 4-(1H-imidazol-4-yl)benzaldehyde.

    • Yield : 60–70% after 24 hours.

  • Reduction : The aldehyde is reduced with NaBH₄ as described in Section 1.

Table 4: Multi-Step Synthesis Efficiency

StepReagent/ConditionsYield (%)
1SeO₂, 1,4-dioxane, reflux65
2NaBH₄, MeOH, 25°C76
Total 49.4

Comparative Analysis of Methods

Table 5: Method Comparison

MethodYield (%)ScalabilityPurity (%)Key Challenge
NaBH₄ Reduction76–89High>95Over-reduction
Alkylation-Hydrolysis58–65Moderate85–90Residual base removal
Transannulation70–89Low>90Acidic conditions required
Multi-Step Synthesis49–54Low80–85Lengthy oxidation step

Q & A

Basic Research Questions

Q. What are the crystallographic parameters and hydrogen-bonding interactions of (1H-Imidazol-4-yl)(phenyl)methanol?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method for determining crystallographic parameters. For example, related imidazole methanol derivatives crystallize in a monoclinic system (space group C2/c) with unit cell dimensions a = 13.9180 Å, b = 7.1980 Å, c = 11.6509 Å, and β = 125.249° . Hydrogen bonds form between imidazole nitrogen (N2) and hydroxyl hydrogen (H2), with distances of ~1.921 Å, stabilizing a 2D network . Use SHELX software for structure refinement and hydrogen-bond analysis .

Q. How is this compound synthesized?

  • Methodological Answer : A common approach involves condensation reactions. For structurally similar compounds, dissolving precursors in methanol/toluene (50:50) followed by slow evaporation yields crystals . For imidazole derivatives, refluxing with acetic acid as a catalyst and subsequent recrystallization in cold methanol/diethyl ether is effective . Monitor reaction progress via TLC and confirm purity via NMR and SCXRD .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : Analyze imidazole proton environments (δ 6.35–8.69 ppm for aromatic protons) and hydroxyl group interactions .
  • X-ray diffraction : Resolve bond lengths/angles (e.g., C–O = 1.42 Å) and hydrogen-bond geometry .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 174.20 for C₁₀H₁₀N₂O) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the stability and reactivity of this compound?

  • Methodological Answer : SCXRD reveals two key interactions: N–H⋯O (1.985 Å) and O–H⋯N (1.921 Å), forming a 2D network parallel to the (101) plane . Use CrystalMaker or Mercury to visualize packing diagrams. Thermodynamic stability can be assessed via DSC, while reactivity is probed by disrupting hydrogen bonds via solvent polarity changes .

Q. What strategies resolve data contradictions during crystallographic refinement?

  • Methodological Answer : Contradictions in R values or electron density maps often arise from disordered solvent or twinning. In SHELXL, apply restraints to bond distances/angles and use the SQUEEZE algorithm to model disordered regions . Validate with Rint (<0.05) and check for overfitting via cross-validation (e.g., Rfree) .

Q. How does this compound interact with biological targets?

  • Methodological Answer : The imidazole ring acts as a metal-binding site, enabling coordination with enzymes (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) to predict binding to active sites . Validate via enzyme inhibition assays (e.g., IC₅₀ determination) or fluorescence quenching studies .

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Software like Gaussian or ORCA can simulate IR spectra and compare with experimental data .

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